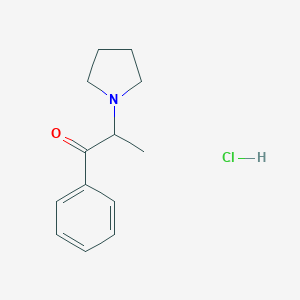

alpha-Pyrrolidinopropiophenone (hydrochloride)

Descripción general

Descripción

Alpha-Pyrrolidinopropiophenone (hydrochloride), also known as α-PPP, is a stimulant drug . It affects the central nervous system and is a substituted cathinone found in bath salt blends and imitation “ecstasy” tablets . It possesses stimulant effects and is similar in structure to the synthetic cathinones MDPV and pyrovalerone .

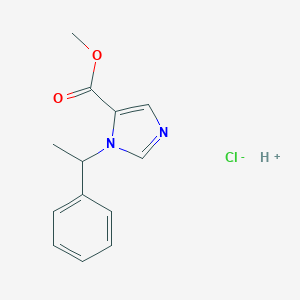

Molecular Structure Analysis

The molecular formula of α-PPP is C13H17NO . It is structurally related to compounds such as MDPV and is one of the successors to the designer drug cathinone analog α-PVP .Chemical Reactions Analysis

In male Wistar rats, α-PPP is metabolized to a variety of products, including cathinone, the main psychoactive alkaloid of kath (Catha edulis) .Physical And Chemical Properties Analysis

The hydrochloride salt of α-PPP is a white or off-white odorless crystalline powder . The average mass is 203.280 Da .Aplicaciones Científicas De Investigación

Metabolism and Toxicological Analysis Alpha-pyrrolidinopropiophenone (PPP) has been studied for its metabolism and toxicological detection, particularly in the field of forensic toxicology. PPP is extensively metabolized, leading to various metabolites like hydroxylated lactams, cathinone, and norephedrine diastereomers. The detection of these metabolites, especially 2"-oxo-PPP, is crucial for confirming PPP intake (Springer et al., 2003).

Analytical Characterization and Detection The analytical properties of alpha-pyrrolidinopropiophenone and its derivatives have been investigated using techniques like LC-QTOF-MS, GC-MS, and NMR. These studies are essential for forensic analysis and identifying these substances in biological samples, thereby aiding in the investigation of intoxication cases (Qian et al., 2017).

Pharmacological Studies Some derivatives of alpha-pyrrolidinopropiophenone, such as 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone hydrochloride, have been studied for their pharmacological properties as muscle relaxants. These studies involve assessing their effects on muscle rigidity and reflexes in animal models (Morikawa et al., 1987).

Biotechnological Synthesis The biotechnological synthesis of metabolites of designer drugs like alpha-pyrrolidinopropiophenone has been explored. This method, using fission yeast expressing human cytochrome P450 enzymes, offers an alternative to complex chemical syntheses for creating reference standards for toxicological studies (Peters et al., 2009).

In Vitro and In Vivo Studies Comprehensive in vitro and in vivo studies have been conducted to understand the metabolism of alpha-pyrrolidinopropiophenone-derived drugs of abuse. These studies contribute significantly to the development of screening approaches and toxicological risk assessments (Manier et al., 2018).

Mecanismo De Acción

Target of Action

Alpha-Pyrrolidinopropiophenone (α-PPP) is a stimulant drug . It is similar in structure to the appetite suppressant diethylpropion and has analogous effects in animals .

Mode of Action

As a stimulant, it is believed to enhance the release or inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This results in prolonged signal transmission and enhanced stimulation of the post-synaptic neuron .

Biochemical Pathways

Given its stimulant nature, it is likely to affect pathways associated with neurotransmitter synthesis, release, and reuptake . The downstream effects of these changes could include heightened alertness, increased energy, and potentially, euphoria .

Pharmacokinetics

Like other stimulants, it is likely to be rapidly absorbed and distributed throughout the body, with metabolism occurring primarily in the liver . The impact of these ADME properties on the bioavailability of α-PPP is currently unknown .

Result of Action

α-PPP has been found to produce stimulant effects in animals and produces highly stimulating effects in humans, based on the experiences of the individuals who have tried it . It is said to lack euphoria compared to α-PVP . The molecular and cellular effects of α-PPP’s action are likely to include changes in neurotransmitter levels and altered neuronal activity .

Action Environment

The action, efficacy, and stability of α-PPP can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration .

Safety and Hazards

Direcciones Futuras

Recent years have witnessed a rapid increase in the number and prevalence of novel psychoactive substances (NPSs). Among them, pyrovalerone derivatives, including α-PPP, form a subgroup of designer cathinones endowed with highly pronounced psychostimulant effects . These deserve special attention by healthcare specialists. This review focuses on recent members of this group, their in vitro and in vivo mechanisms of action and pharmacological activities, and their main metabolic pathways . The toxic properties of pyrovalerone derivatives are summarized, along with numerous case reports of fatal and non-fatal intoxications . Pyrovalerone derivatives are also associated with a growing number of reports of DUID (driving under the influence of drugs) and multidrug abuse, suggesting that they should be considered as posing a serious threat to public health .

Análisis Bioquímico

Cellular Effects

Alpha-Pyrrolidinopropiophenone (hydrochloride) has been shown to have cytotoxic effects on various types of cells, including nervous system cells (SH-SY5Y), liver cells (Hep G2), upper airway epithelium cells (RPMI 2650), and cardiomyocytes (H9C2(2-1)) . It influences cell function by affecting mitochondrial activity and cell membrane integrity .

Molecular Mechanism

It is known to affect the fluidity of the plasma membrane, which may contribute to its cytotoxic effects .

Propiedades

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCZQKJXTMYEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347643 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92040-10-3 | |

| Record name | alpha-Pyrrolidinopropiophenone(hydrochloride) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092040103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92040-10-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR65F46FM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

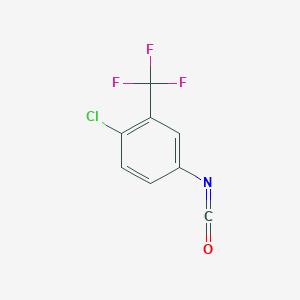

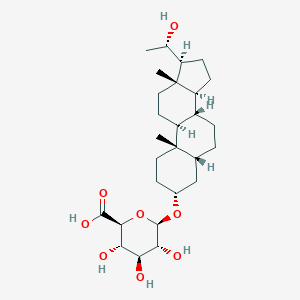

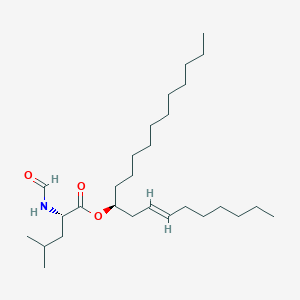

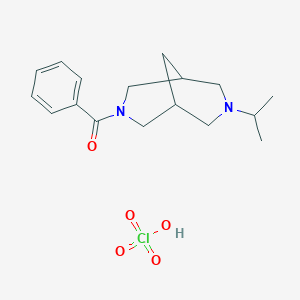

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)

![acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B129207.png)

![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)